2-(2-(2-Hydroxyethoxy)ethoxy)ethyl laurate
Overview
Description
. It is a type of ester formed from lauric acid and a triethylene glycol derivative. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl laurate typically involves the esterification of lauric acid with 2-(2-(2-hydroxyethoxy)ethoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of immobilized catalysts can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl laurate can undergo various chemical reactions, including:
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification with other carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Carboxylic acids and acid catalysts for esterification.
Major Products Formed
Hydrolysis: Lauric acid and 2-(2-(2-hydroxyethoxy)ethoxy)ethanol.
Oxidation: Corresponding aldehydes or carboxylic acids.
Substitution: New esters formed from the reaction with different carboxylic acids.
Scientific Research Applications
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl laurate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl laurate primarily involves its surfactant properties. The compound can reduce the surface tension of aqueous solutions, allowing for better mixing of hydrophobic and hydrophilic substances. This property is particularly useful in emulsification processes, where it helps stabilize emulsions by forming micelles around hydrophobic particles .
Comparison with Similar Compounds
Similar Compounds
Polyethylene glycol laurate: Similar in structure but with varying lengths of the polyethylene glycol chain.
Glyceryl laurate: Contains glycerol instead of triethylene glycol as the alcohol component.
Sorbitan laurate: Derived from sorbitol and lauric acid.
Uniqueness
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl laurate is unique due to its specific triethylene glycol backbone, which imparts distinct solubility and surfactant properties compared to other similar compounds. Its ability to form stable emulsions and micelles makes it particularly valuable in various industrial and scientific applications .
Properties
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethoxy]ethyl dodecanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O5/c1-2-3-4-5-6-7-8-9-10-11-18(20)23-17-16-22-15-14-21-13-12-19/h19H,2-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFNYQCURDHMDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCOCCOCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177877 | |
Record name | 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl laurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23328-60-1 | |
Record name | Dodecanoic acid, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23328-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl laurate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023328601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl laurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(2-hydroxyethoxy)ethoxy]ethyl laurate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.427 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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